N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine
Description
N-Isopropyl-4-(trifluoromethyl)pyrimidin-2-amine is a substituted pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and an isopropylamine (-NHCH(CH₃)₂) moiety at the 2-position of the pyrimidine ring. Its molecular formula is C₈H₁₁F₃N₃, with a molecular weight of 206.19 g/mol. This compound belongs to the aminopyrimidine class (CHEBI:38338), a scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors .
Properties
IUPAC Name |
N-propan-2-yl-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-5(2)13-7-12-4-3-6(14-7)8(9,10)11/h3-5H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVFVGRBHSWSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isopropyl or trifluoromethyl groups can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while oxidation may produce N-oxide derivatives.
Scientific Research Applications
N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine include:
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Trifluoromethyl Impact: The -CF₃ group consistently improves metabolic stability across analogs, as seen in SSD114 and 4-(2,6-difluorophenoxy) derivatives .
- Substituent Flexibility : Bulky groups (e.g., triarylmethane in T130) reduce solubility but enhance target affinity, whereas smaller groups (e.g., -NH₂ in 4-(trifluoromethyl)pyrimidin-2-amine) improve synthetic accessibility .
- Therapeutic Potential: The structural diversity of pyrimidin-2-amine derivatives underscores their adaptability in drug design, particularly for CNS and pain-related targets .
Biological Activity
N-Isopropyl-4-(trifluoromethyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities against various diseases, including cancer and inflammatory conditions. This article synthesizes the available research findings on its biological activity, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an isopropyl group and a trifluoromethyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyrimidine derivatives inhibit cell proliferation in various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.126 | High |
| Another Pyrimidine Derivative | MCF10A | >2.5 | Low |
The selectivity index suggests that the compound is more effective against cancer cells compared to normal cells, which is crucial for minimizing side effects during treatment.
The anticancer activity of this compound is thought to be mediated through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play critical roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidine derivatives helps in optimizing their biological activity. Modifications to the substituents on the pyrimidine ring can significantly affect their potency and selectivity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and binding affinity of these compounds to their targets .
Key Findings from SAR Studies
- Trifluoromethyl Substitution : Enhances inhibitory potency against CDKs.
- Isopropyl Group : Contributes to hydrophobic interactions with the target enzyme.
- Pyrimidine Core : Essential for maintaining structural integrity and biological activity.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The compound's activity was assessed using standard cytotoxicity assays, revealing significant dose-dependent effects.
Example In Vitro Results
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.126 | CDK4/6 inhibition |
| H1975 (NSCLC) | 0.442 | EGFR pathway modulation |
| K562 (Leukemia) | 1.42 | Induction of apoptosis |
These results underscore the compound's potential as a therapeutic agent in oncology.
Case Studies
Several case studies have explored the therapeutic potential of similar pyrimidine derivatives:
- LEI-401 : A related compound showed significant effects on emotional behavior in mice by modulating anandamide levels, indicating potential applications in neurological disorders .
- Anti-inflammatory Effects : Some studies have indicated that pyrimidine derivatives can also exhibit anti-inflammatory properties by inhibiting COX enzymes, further broadening their therapeutic scope .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine, and how can regioselectivity be ensured?
- Answer : Fluorination of pyrimidine derivatives often employs Ag₂CO₃ as a catalyst with Selectfluor to achieve high regioselectivity at the 5-position. For example, silver-promoted fluorination of 2-aminopyrimidines under mild conditions (e.g., acetonitrile, 60°C) yields 5-fluoro derivatives with >90% selectivity . Optimization of solvent polarity and reaction time is critical to minimize byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of HPLC (with UV detection at 254 nm), ¹⁹F NMR (to confirm trifluoromethyl group integrity), and high-resolution mass spectrometry (HRMS). Crystallographic validation via SHELX software (e.g., SHELXL for refinement) ensures precise bond-length and angle measurements .
Q. What solvent systems are suitable for recrystallizing this compound?
- Answer : Ethanol/water mixtures (7:3 v/v) or acetonitrile/ethyl acetate gradients are effective for recrystallization. Avoid DMSO due to strong solvation of the trifluoromethyl group, which may impede crystal formation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in kinase inhibition studies?
- Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrimidine ring, improving interactions with ATP-binding pockets in kinases (e.g., p38 MAP kinase). Comparative studies with non-fluorinated analogs show a 3-5× increase in IC₅₀ values due to stronger hydrophobic interactions .
Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo models for this compound?
- Answer : Discrepancies may arise from metabolic instability (e.g., CYP450-mediated oxidation of the isopropyl group). Perform microsomal stability assays (human/rat liver microsomes) and introduce steric hindrance (e.g., tert-butyl substitution) or deuterium labeling to mitigate degradation .
Q. How can computational modeling guide the design of derivatives with improved COX-2 selectivity?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding poses in COX-2’s hydrophobic channel. Modifying the isopropyl group to a bulkier substituent (e.g., cyclopentyl) reduces off-target binding to COX-1, as shown in fluorinated pyrimidine analogs .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Answer : Trace fluorinated byproducts (e.g., 5-chloro derivatives) require UPLC-MS/MS with a C18 column and 0.1% formic acid in acetonitrile/water. Limit of detection (LOD) <0.1% is achievable via MRM transitions specific to the parent ion (m/z 290 → 152) .
Methodological Considerations
Q. What protocols optimize Suzuki-Miyaura coupling for introducing aryl groups to the pyrimidine scaffold?
- Answer : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and DMF/H₂O (4:1) at 80°C for 12 hours. Pre-activation of boronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) with TFA improves coupling efficiency to >85% yield .
Q. How does crystallographic twinning affect structural analysis, and what refinement tools are recommended?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
